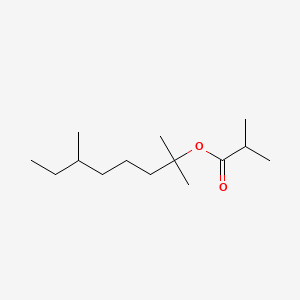
1,1,5-Trimethylheptyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5-Trimethylheptyl isobutyrate is an organic compound with the molecular formula C14H28O2 It is an ester formed from the reaction of 1,1,5-trimethylheptanol and isobutyric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,5-Trimethylheptyl isobutyrate can be synthesized through the esterification reaction between 1,1,5-trimethylheptanol and isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5-Trimethylheptyl isobutyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,1,5-trimethylheptanol and isobutyric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Oxidation: Under specific conditions, the compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,1,5-Trimethylheptanol and isobutyric acid.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,5-Trimethylheptyl isobutyrate has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,5-trimethylheptyl isobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing 1,1,5-trimethylheptanol and isobutyric acid. These metabolites may then interact with various cellular components, influencing biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,5-Trimethylheptyl acetate: Another ester with similar structural features but different chemical properties due to the presence of an acetate group.
1,1,5-Trimethylheptyl propionate: Similar in structure but contains a propionate group instead of an isobutyrate group.
Uniqueness
1,1,5-Trimethylheptyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other esters, making it valuable for specific industrial and research purposes.
Eigenschaften
CAS-Nummer |
96846-74-1 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2,6-dimethyloctan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H28O2/c1-7-12(4)9-8-10-14(5,6)16-13(15)11(2)3/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
LPTXTWZRUPEIGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)(C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















